6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline
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Overview
Description
6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is a heterocyclic aromatic organic compound. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a quinazoline core with methoxy groups at the 6 and 7 positions and a 3-methylpiperidin-1-yl substituent at the 4 position.
Mechanism of Action
Target of Action
The primary target of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A (PDE10A) . PDE10A is an enzyme that breaks down cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical for intracellular signal transduction .
Mode of Action
This compound acts as an inhibitor of PDE10A . By inhibiting PDE10A, it prevents the breakdown of cAMP and cGMP, leading to an increase in their levels . This results in enhanced signal transduction, which can affect various cellular processes .
Biochemical Pathways
These cyclic nucleotides play key roles in many biological processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific cellular context and the pathways influenced by cAMP and cGMP. Potential effects could include changes in cell growth, differentiation, or survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents.
Introduction of Methoxy Groups: Methoxy groups are introduced at the 6 and 7 positions through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Attachment of the Piperidine Ring: The 3-methylpiperidin-1-yl group is attached to the 4 position of the quinazoline core through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to tetrahydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-4-anilinoquinazoline: Known for its potent VEGFR-2 kinase inhibitory activity.
6,7-dimethoxy-4-(3-chloropiperidin-1-yl)quinazoline: Exhibits similar biological activities but with different potency and selectivity.
Uniqueness
6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its 3-methylpiperidin-1-yl group at the 4 position differentiates it from other quinazoline derivatives, influencing its interaction with molecular targets and its overall biological activity.
Properties
IUPAC Name |
6,7-dimethoxy-4-(3-methylpiperidin-1-yl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-5-4-6-19(9-11)16-12-7-14(20-2)15(21-3)8-13(12)17-10-18-16/h7-8,10-11H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWVDWHXLGDGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=NC3=CC(=C(C=C32)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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